5,5-Dithien-2-ylimidazolidine-2,4-dione
Description
Structure
3D Structure
Properties
CAS No. |
62032-07-9 |
|---|---|
Molecular Formula |
C11H8N2O2S2 |
Molecular Weight |
264.3 g/mol |
IUPAC Name |
5,5-dithiophen-2-ylimidazolidine-2,4-dione |
InChI |
InChI=1S/C11H8N2O2S2/c14-9-11(13-10(15)12-9,7-3-1-5-16-7)8-4-2-6-17-8/h1-6H,(H2,12,13,14,15) |
InChI Key |
AEBDYALCYLNGHV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)C2(C(=O)NC(=O)N2)C3=CC=CS3 |
solubility |
>39.6 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Spectroscopic and Structural Elucidation of 5,5 Dithien 2 Ylimidazolidine 2,4 Dione
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for elucidating the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. For 5,5-Dithien-2-ylimidazolidine-2,4-dione, ¹H and ¹³C NMR, along with two-dimensional techniques, are instrumental in confirming the connectivity and chemical environments of the atoms.
The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the two thiophene (B33073) rings and the N-H protons of the hydantoin (B18101) ring. The thiophene protons, typically appearing in the aromatic region (δ 6.5-8.0 ppm), would present as a set of coupled multiplets. Specifically, the proton at the 5-position of the thiophene ring (H5') is expected to be the most downfield due to its proximity to the sulfur atom and the electron-withdrawing effect of the hydantoin ring. The protons at the 3- and 4-positions (H3' and H4') would appear slightly more upfield, with their coupling patterns (doublet of doublets) revealing their connectivity. The two N-H protons of the imidazolidine-2,4-dione ring are expected to appear as broad singlets, with their chemical shifts being sensitive to solvent and concentration.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| N1-H | 8.0 - 9.5 | br s |
| N3-H | 10.0 - 11.5 | br s |
| H3' | 6.9 - 7.2 | dd |
| H4' | 7.0 - 7.3 | dd |
Note: Predicted values are based on analogous structures and may vary depending on the solvent and experimental conditions.
The ¹³C NMR spectrum provides a map of the carbon skeleton of the molecule. For this compound, characteristic signals for the carbonyl carbons of the hydantoin ring are expected in the downfield region (δ 150-180 ppm). The quaternary carbon at the C5 position, bonded to the two thiophene rings, would likely appear around δ 70-80 ppm. The carbons of the thiophene rings would resonate in the aromatic region (δ 120-150 ppm), with the carbon attached to the hydantoin ring (C2') being the most deshielded.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C2 (C=O) | 155 - 160 |
| C4 (C=O) | 170 - 175 |
| C5 | 70 - 80 |
| C2' | 140 - 145 |
| C3' | 125 - 130 |
| C4' | 127 - 132 |
Note: Predicted values are based on analogous structures and may vary depending on the solvent and experimental conditions.
To unambiguously assign the proton and carbon signals, two-dimensional NMR techniques are employed.
COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between protons. For the thiophene rings, cross-peaks would be observed between H3' and H4', and between H4' and H5', confirming their adjacent positions.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. It would allow for the direct assignment of the thiophene carbons (C3', C4', C5') based on the previously assigned proton signals.
Infrared (IR) Spectroscopy for Functional Group Characterization
Infrared spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations. The IR spectrum of this compound would be dominated by characteristic absorption bands of the hydantoin and thiophene moieties.
Table 3: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibration | Predicted Wavenumber (cm⁻¹) |
|---|---|---|
| N-H | Stretching | 3200 - 3300 |
| C-H (thiophene) | Stretching | 3050 - 3150 |
| C=O (amide) | Stretching | 1700 - 1780 |
| C=C (thiophene) | Stretching | 1500 - 1600 |
The presence of two strong absorption bands in the carbonyl region is characteristic of the hydantoin ring, corresponding to the symmetric and asymmetric stretching of the two C=O groups. The N-H stretching vibrations would appear as broad bands in the high-frequency region.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound (C₁₁H₈N₂O₂S₂), the molecular ion peak [M]⁺ would be expected at m/z 264.33. High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the molecular formula.
The fragmentation pattern would likely involve the loss of one or both thiophene rings and cleavage of the hydantoin ring. Key fragments could include:
[M - C₄H₃S]⁺: Loss of a thienyl radical.
[C₄H₄S]⁺: Thiophene cation.
Fragments corresponding to the cleavage of the imidazolidine-2,4-dione ring.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy probes the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to show absorption bands arising from π → π* transitions within the thiophene rings. The conjugation between the thiophene rings and the hydantoin system may lead to a red shift (shift to longer wavelengths) compared to unsubstituted thiophene.
Table 4: Predicted UV-Vis Absorption Maxima for this compound
| Transition | Predicted λₘₐₓ (nm) |
|---|
The exact position and intensity of the absorption maxima would be influenced by the solvent polarity.
X-ray Crystallography for Solid-State Structural Determination
No published data available.
Conformation and Torsion Angles
No published data available.
Intermolecular Interactions and Crystal Packing
No published data available.
Computational and Theoretical Investigations of 5,5 Dithien 2 Ylimidazolidine 2,4 Dione
Quantum Chemical Calculations
Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Structure
No published data available.
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO energy gap and implications for reactivity)
No published data available.
Electrostatic Potential Surfaces and Reactivity Descriptors
No published data available.
Molecular Modeling and Docking Studies
Ligand-Receptor Interaction Profiling
No published data available.
Conformational Analysis and Energy Landscapes
No published data available.
Quantitative Structure-Activity Relationship (QSAR) Studies
Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in modern drug discovery, providing a mathematical framework to correlate the chemical structure of a compound with its biological activity. For a molecule like 5,5-Dithien-2-ylimidazolidine-2,4-dione and its potential analogues, a QSAR study would be instrumental in predicting the anticonvulsant activity and guiding the synthesis of more potent derivatives.
Selection and Calculation of Molecular Descriptors
The initial and one of the most critical steps in developing a robust QSAR model is the selection and calculation of molecular descriptors. These descriptors are numerical values that encode different aspects of a molecule's structure and physicochemical properties. For a series of this compound analogues, a diverse set of descriptors would be calculated to capture the structural variations that could influence their biological activity. These are typically categorized as follows:
1D Descriptors: These are the most straightforward descriptors and include counts of atoms and bonds, and molecular weight.
2D Descriptors: These are calculated from the 2D representation of the molecule and include topological indices (e.g., Randić index, Balaban index), connectivity indices, and counts of specific structural features.
3D Descriptors: These descriptors are derived from the 3D conformation of the molecule and are sensitive to the spatial arrangement of atoms. They include descriptors related to molecular shape, volume, and surface area.
Quantum Chemical Descriptors: These are calculated using quantum mechanics and provide insights into the electronic properties of the molecule. Important quantum chemical descriptors include the energy of the Highest Occupied Molecular Orbital (HOMO), the energy of the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, dipole moment, and electrostatic potential charges on individual atoms.
For a hypothetical series of derivatives of this compound, where substitutions might be made on the thienyl rings or the imidazolidine-2,4-dione core, these descriptors would quantify the changes in size, shape, lipophilicity, and electronic distribution.
Table 1: Representative Molecular Descriptors for a Hypothetical QSAR Study
| Descriptor Class | Example Descriptors | Information Encoded |
|---|---|---|
| Constitutional (1D) | Molecular Weight (MW) | Size of the molecule |
| Number of Rotatable Bonds (nRotB) | Molecular flexibility | |
| Topological (2D) | Wiener Index | Molecular branching |
| Kier & Hall Connectivity Indices | Atom connectivity and complexity | |
| Geometrical (3D) | Molecular Surface Area (MSA) | Molecular size and shape |
| Molecular Volume (MV) | Space occupied by the molecule | |
| Quantum Chemical | HOMO Energy | Electron-donating ability |
| LUMO Energy | Electron-accepting ability | |
| Dipole Moment | Polarity of the molecule |
| Physicochemical | LogP (Octanol-Water Partition Coefficient) | Lipophilicity |
Statistical Modeling Approaches (e.g., MLR, ANN) for Predictive Models
Once a comprehensive set of molecular descriptors has been calculated for a series of compounds with known biological activities, the next step is to develop a mathematical model that can predict the activity of new, untested compounds. Two of the most common statistical methods employed for this purpose are Multiple Linear Regression (MLR) and Artificial Neural Networks (ANN).
Multiple Linear Regression (MLR)
MLR is a statistical technique that uses several explanatory variables (molecular descriptors) to predict the outcome of a response variable (biological activity). The goal is to model the linear relationship between the independent and dependent variables. An MLR model takes the form of a linear equation where the biological activity is a weighted sum of the most relevant molecular descriptors. The quality of an MLR model is typically assessed by statistical parameters such as the coefficient of determination (R²), the cross-validated R² (Q²), and the standard error of the estimate. A high R² value indicates a good fit of the model to the training data, while a high Q² value suggests good predictive ability for new data.
Artificial Neural Networks (ANN)
ANNs are computational models inspired by the structure and function of biological neural networks. They are particularly useful for modeling complex, non-linear relationships between molecular descriptors and biological activity that may not be captured by MLR. An ANN consists of interconnected nodes (neurons) organized in layers. The network is "trained" on a dataset of compounds with known activities, and it learns to recognize patterns in the data. The predictive performance of an ANN model is also evaluated using statistical metrics like R² and Q². In many QSAR studies, ANN models have been shown to outperform MLR models, especially when the underlying structure-activity relationship is highly complex.
Table 2: Comparison of MLR and ANN in a Hypothetical QSAR Study
| Feature | Multiple Linear Regression (MLR) | Artificial Neural Network (ANN) |
|---|---|---|
| Relationship Modeled | Linear | Linear and Non-linear |
| Interpretability | High (equation is easy to interpret) | Low ("black box" nature) |
| Data Requirement | Can work with smaller datasets | Generally requires larger datasets for training |
| Predictive Power | Good for linear relationships | Often superior for complex, non-linear data |
| Common Validation | R², Q² (Leave-One-Out) | R², Q² (Test Set) |
Interpretation of Descriptors Guiding Rational Design
The ultimate goal of a QSAR study is to provide insights that can guide the rational design of new and more potent molecules. By interpreting the molecular descriptors that are identified as significant in the QSAR model, medicinal chemists can understand which structural features are important for biological activity.
For instance, in a hypothetical QSAR model for anticonvulsant this compound derivatives:
If a positive coefficient for LogP is found in the MLR equation, it would suggest that increasing the lipophilicity of the molecule could lead to enhanced activity, perhaps by improving its ability to cross the blood-brain barrier.
If a negative coefficient for the LUMO energy is significant, it might indicate that a stronger electron-accepting character in a particular region of the molecule is favorable for its interaction with a biological target.
If a topological descriptor related to molecular branching is important, it could provide clues about the optimal shape and size of substituents on the thienyl rings for fitting into a receptor's binding pocket.
This understanding allows for a more focused and efficient drug design process. Instead of synthesizing a large number of random derivatives, researchers can prioritize the synthesis of compounds that possess the desirable physicochemical and structural properties identified by the QSAR model. This data-driven approach significantly accelerates the discovery of lead compounds with improved therapeutic potential.
Reactivity and Reaction Mechanisms of 5,5 Dithien 2 Ylimidazolidine 2,4 Dione
Acid-Base Properties and Tautomerism
The imidazolidine-2,4-dione ring contains two N-H protons at the N-1 and N-3 positions. These protons exhibit acidic character due to the presence of the adjacent electron-withdrawing carbonyl groups. The acidity of these protons is a key factor in the compound's reactivity, particularly in base-catalyzed reactions. For the closely related compound 5,5-diphenylhydantoin, the pKa has been reported to be approximately 8.43 in water at 25°C. chemicalbook.com It is expected that 5,5-dithien-2-ylimidazolidine-2,4-dione would have a similar pKa value. The N-3 proton is generally more acidic than the N-1 proton due to the imide functionality.
Tautomerism is a potential phenomenon in the hydantoin (B18101) ring system, involving the migration of a proton. The keto-enol tautomerism can occur at the carbonyl groups, and imidic acid-imidate tautomerism can occur at the amide linkages. However, for 5,5-disubstituted hydantoins, the diketo form is generally the most stable tautomer. Theoretical studies on related hydantoin derivatives suggest that the diketo tautomer is the predominant species in both the gas phase and in solution.

Nucleophilic and Electrophilic Reactions at the Ring Heteroatoms and Carbonyls
The nitrogen atoms of the imidazolidine-2,4-dione ring are nucleophilic and can undergo reactions with various electrophiles. Alkylation and acylation are common reactions at these positions. Due to the higher acidity of the N-3 proton, deprotonation with a base followed by reaction with an electrophile typically occurs selectively at the N-3 position. N-1 substitution generally requires harsher reaction conditions. For instance, direct N1-selective methylation of phenytoin (B1677684) (5,5-diphenylhydantoin) has been achieved using potassium bases like potassium tert-butoxide (tBuOK) or potassium hexamethyldisilazide (KHMDS) in tetrahydrofuran (B95107) (THF). nih.gov
The carbonyl carbons of the hydantoin ring are electrophilic and susceptible to nucleophilic attack. However, the ring is generally stable to nucleophilic attack under neutral or acidic conditions. Under strongly basic conditions, nucleophilic attack by hydroxide (B78521) ions can lead to ring-opening hydrolysis (see section 5.4).
Reactions at the Thienyl Substituents
The two 2-thienyl groups at the C-5 position are electron-rich aromatic rings and are the primary sites for electrophilic aromatic substitution and palladium-catalyzed cross-coupling reactions.
Thiophene (B33073) is more reactive towards electrophilic aromatic substitution than benzene (B151609) due to the ability of the sulfur atom to stabilize the intermediate carbocation through resonance. Substitution occurs preferentially at the C-5 position (the position adjacent to the sulfur and furthest from the point of attachment to the hydantoin ring). If the C-5 position is occupied, substitution will occur at the C-3 position. Given that the thienyl groups in this compound are attached at the C-2 position, the primary sites for electrophilic attack will be the C-5 positions of both thiophene rings. Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts acylation and alkylation.
Table 1: Regioselectivity of Electrophilic Aromatic Substitution on a 2-Substituted Thiophene Ring
| Position of Electrophilic Attack | Relative Stability of Intermediate | Major/Minor Product |
| C-5 | Most stable | Major |
| C-3 | Less stable | Minor |
| C-4 | Least stable | Trace/None |
The thienyl rings can participate in various palladium-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. For these reactions to occur, the thiophene ring must first be functionalized with a suitable group, typically a halide (Br, I) or a triflate. This functionalized derivative can then be coupled with a variety of partners. The Suzuki-Miyaura cross-coupling reaction, which couples an organoboron compound with an organohalide, is a widely used method for this purpose. ntnu.noresearchgate.net For example, bromination of the thienyl rings at the C-5 positions would provide a di-bromo derivative that could undergo a double Suzuki coupling to introduce new aryl or alkyl groups.
Ring-Opening and Ring-Closure Transformations
The imidazolidine-2,4-dione ring can undergo hydrolysis under both acidic and basic conditions, leading to ring opening. rsc.org This reaction is essentially the reverse of the Bucherer-Bergs synthesis of hydantoins.
Under basic conditions, hydrolysis is initiated by the nucleophilic attack of a hydroxide ion on one of the carbonyl carbons (typically C-4), leading to the formation of a tetrahedral intermediate. Subsequent cleavage of the C-N bond results in the formation of a carbamate, which is then hydrolyzed to an alpha-amino acid. researchgate.net
Acid-catalyzed hydrolysis proceeds by protonation of a carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. Subsequent attack by water leads to a tetrahedral intermediate, followed by ring opening. The final product of complete hydrolysis is the corresponding alpha,alpha-disubstituted amino acid, in this case, 2-amino-2-(di-2-thienyl)acetic acid, and ammonia (B1221849) and carbon dioxide.
Photochemical and Thermal Reactivity Profiles
The photochemical reactivity of this compound has not been extensively studied. However, related hydantoin derivatives, particularly 5-arylidenehydantoins, have been investigated as molecular photoswitches. These compounds can undergo reversible E/Z photoisomerization around the exocyclic double bond upon irradiation with light of specific wavelengths. While this compound lacks this exocyclic double bond, the thienyl groups may impart some photochemical reactivity, potentially leading to electrocyclization or other rearrangements upon UV irradiation.
The thermal stability of this compound is expected to be relatively high. The hydantoin ring itself is a stable heterocyclic system. For comparison, 5,5-diphenylhydantoin has a high melting point of 293-295 °C, indicating significant thermal stability. chemicalbook.com Thermal decomposition would likely occur at elevated temperatures and could involve fragmentation of the hydantoin ring and the thiophene substituents. Studies on the thermal degradation of other organic compounds suggest that the decomposition pathways can be complex. nih.govmdpi.comresearchgate.netrsc.org
Mechanistic Studies of Biological Activities Associated with Imidazolidine 2,4 Dione Cores
Molecular Target Identification and Validation
No publicly available scientific studies were identified that specifically detail the molecular target identification and validation for 5,5-Dithien-2-ylimidazolidine-2,4-dione . Research in this area has been conducted on other derivatives of the imidazolidine-2,4-dione core, identifying targets such as lymphoid-specific tyrosine phosphatase (LYP) and VEGFR-2. nih.govnih.gov However, these findings cannot be directly attributed to the dithienyl-substituted variant.
Enzyme Inhibition Mechanisms
Specific studies on the enzyme inhibition mechanisms of This compound are not present in the available literature. Research on related compounds has explored a variety of enzymatic interactions.
There is no available research describing the inhibitory action of This compound on cytoplasmic Mur ligases. Studies on other classes of heterocyclic compounds, such as 5-benzylidenethiazolidin-4-ones, have shown them to be multitarget inhibitors of these bacterial enzymes. nih.gov
No specific studies detailing the modulation of the Raf/MEK/ERK or PI3K/Akt protein kinase cascades by This compound could be located. The broader class of imidazolidine-2,4-dione derivatives has been investigated for such activities, with some compounds showing inhibitory effects on MEK1 and MEK2. researchgate.net The PI3K/Akt/mTOR pathway is a known target for various therapeutic agents, but specific interaction with This compound has not been documented. mdpi.comnih.govresearchgate.netmdpi.comfrontiersin.org
The influence of This compound on glucose transporters (GLUTs) has not been a subject of published research. The regulation of glucose transport is a critical physiological process, and various compounds are known to modulate GLUT activity, but no data exists for this specific molecule. nih.govnih.govoatext.comresearchgate.netyoutube.com
There are no available studies on the interaction between This compound and 15-hydroxyprostaglandin dehydrogenase (15-PGDH). Research has indicated that some thiazolidinedione derivatives can act as inhibitors of this enzyme. researchgate.net
Receptor Modulation (e.g., PPARγ, Cannabinoid Receptors)
Specific data on the modulation of Peroxisome Proliferator-Activated Receptor gamma (PPARγ) or cannabinoid receptors by This compound is not available. However, the imidazolidine-2,4-dione scaffold is known to be a basis for ligands of both PPARγ and cannabinoid receptors. mdpi.commdpi.comnih.govencyclopedia.pubnih.gov For instance, certain 5,5'-diphenyl-2-thioxoimidazolidin-4-one derivatives have been evaluated as CB1 cannabinoid receptor ligands. nih.gov
Agonistic and Antagonistic Mechanisms
Derivatives of imidazolidine-2,4-dione have been shown to interact with various receptors, acting as either agonists or antagonists, thereby modulating cellular signaling pathways. A notable example is the interaction of certain imidazolidine-2,4-dione derivatives with serotonin (B10506) receptors. Specifically, arylpiperazinylalkyl derivatives of imidazolidine-2,4-dione have demonstrated a high affinity for 5-HT1A receptors, with many acting as potent agonists. nih.gov This agonistic activity is crucial for their potential therapeutic effects, such as in the treatment of depression and anxiety. nih.gov
The structure of the substituent groups on the imidazolidine-2,4-dione ring plays a critical role in determining the nature and potency of the receptor interaction. For instance, the presence of a (cyclo)alkyl-5-phenyl or a 5-spiroimidazolidine-2,4-dione moiety, coupled with an arylpiperazinylpropyl side chain, has been linked to high affinity for both 5-HT1A and 5-HT2A receptors, leading to a diverse pharmacological profile. researchgate.net While some imidazolidine-2,4-dione derivatives show agonistic properties, others can act as antagonists, blocking the receptor and preventing the binding of the natural ligand. This dual potential highlights the versatility of the imidazolidine-2,4-dione scaffold in designing molecules with specific receptor-modulating activities.
Inverse Agonist Properties
The concept of inverse agonism, where a ligand binds to the same receptor as an agonist but elicits an opposite pharmacological response, is a significant area of research. However, based on the currently available scientific literature, there is no specific information detailing the inverse agonist properties of this compound or closely related imidazolidine-2,4-dione derivatives. Further research is required to explore this potential mechanism of action for this class of compounds.
Investigation of Cellular Processes at the Molecular Level
Several studies on related heterocyclic compounds, particularly thiazolidine-2,4-diones, have shed light on their ability to induce apoptosis, or programmed cell death, in cancer cells. This pro-apoptotic activity is a key mechanism behind their potential as anticancer agents. For instance, certain thiazolidine-2,4-dione derivatives have been shown to induce apoptosis by targeting key regulatory proteins in the apoptotic pathway. plos.orgnih.gov
One of the primary mechanisms involves the targeting of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key player in tumor angiogenesis. plos.orgnih.gov By inhibiting VEGFR-2, these compounds can disrupt the signaling pathways that promote cancer cell survival and proliferation, ultimately leading to apoptosis. Furthermore, some derivatives have been observed to modulate the expression of apoptotic genes, such as a significant reduction in the expression of anti-apoptotic proteins like Bcl-2, Survivin, and TGF. plos.org The inhibition of Bcl-2 family proteins is a promising strategy in cancer therapy, and some imidazolidine-2,4-dione derivatives have been specifically designed and synthesized to act as Bcl-2 inhibitors. nih.gov
In addition to inducing apoptosis, compounds containing the imidazolidine-2,4-dione and related thiazolidine-2,4-dione core can exert their anticancer effects by modulating the cell cycle. The cell cycle is a tightly regulated process that governs cell division, and its dysregulation is a hallmark of cancer.
Research has shown that certain derivatives can cause cell cycle arrest at specific phases, thereby preventing cancer cells from dividing and proliferating. For example, a ciprofloxacin-derivative was found to cause cell cycle arrest at the G2/M phase in colorectal and non-small lung carcinoma cells. nih.gov This arrest is often mediated by the modulation of key cell cycle regulatory proteins. Studies have indicated that treatment with such compounds can lead to the overexpression of tumor suppressor proteins like p53 and the pro-apoptotic protein Bax, while decreasing the expression of the anti-apoptotic protein Bcl-2 and the cell cycle inhibitor p21. nih.gov The ability to halt the cell cycle represents a significant mechanism by which these compounds can inhibit tumor growth.
Antimicrobial Action Pathways
The imidazolidine-2,4-dione scaffold and its thio-analogs, such as thiazolidine-2,4-dione, are present in numerous compounds with demonstrated antimicrobial activity against a range of pathogens.
While the precise mechanisms of antimicrobial action can vary, one of the key pathways for some related heterocyclic compounds is the inhibition of essential bacterial enzymes. For example, thiazolidine-2,4-dione analogues have been shown to exert their antimicrobial effects by inhibiting cytoplasmic Mur ligases. mdpi.com These enzymes are crucial for the biosynthesis of peptidoglycan, an essential component of the bacterial cell wall. By inhibiting these enzymes, the compounds can disrupt cell wall synthesis, leading to cell death. mdpi.com This mechanism is particularly effective against Gram-positive bacteria. While direct evidence for this compound is not available, the established activity of the broader class of thiazolidine-2,4-diones suggests that interference with cell wall synthesis could be a potential antimicrobial pathway.
Membrane Permeability Alterations
Recent studies have highlighted the potential for certain hydantoin (B18101) derivatives to act as membrane-active agents, thereby disrupting the integrity of microbial cell membranes. nih.govresearchgate.net This mechanism is a key aspect of their antimicrobial properties. The lipophilicity conferred by substituents at the C-5 position of the hydantoin ring plays a crucial role in the ability of these compounds to interact with and penetrate the lipid bilayer of bacterial membranes. mdpi.com
Inhibition of Essential Microbial Enzymes
While the precise microbial enzymes inhibited by this compound are not yet fully elucidated, research on the broader class of hydantoins has demonstrated their inhibitory activity against a range of enzymes. For example, certain hydantoin derivatives have been identified as inhibitors of bacterial DNA and ribosome functions, which in turn inhibits the synthesis of critical bacterial enzymes. nih.gov Other studies have shown that hydantoin-containing compounds can inhibit enzymes such as carbonic anhydrases and urease in various organisms. mdpi.comresearchgate.net The inhibition of such enzymes, which are vital for microbial metabolism and survival, represents a key mechanism contributing to the antimicrobial effects of this class of compounds. researchgate.net
Antioxidant Activity Pathways (e.g., Reactive Oxygen Species Scavenging)
Several studies have indicated that compounds containing a hydantoin nucleus may possess antioxidant properties. This activity is often attributed to their ability to scavenge reactive oxygen species (ROS), which are highly reactive molecules that can cause significant damage to cells. nih.govmdpi.com The accumulation of ROS can lead to oxidative stress, a condition implicated in a variety of diseases. nih.gov
Structure-Activity Relationships (SAR) Governing Specific Biological Mechanisms
The biological activity of hydantoin derivatives is profoundly influenced by their structural features, particularly the nature of the substituents at the C-5 position of the hydantoin ring. researchgate.net Structure-activity relationship (SAR) studies are crucial for understanding how modifications to the chemical structure affect the biological efficacy and mechanism of action of these compounds.
Influence of Thienyl Substituents on Target Affinity and Efficacy
The presence of aryl or heteroaryl groups at the C-5 position is a common feature of many biologically active hydantoins, including the well-known anticonvulsant phenytoin (B1677684) (5,5-diphenylhydantoin). pcbiochemres.comnih.gov The introduction of thienyl rings, as in this compound, is expected to significantly modulate the compound's biological profile. Thienyl groups, being isosteres of the phenyl group, can influence the molecule's lipophilicity, electronic properties, and steric profile, all of which are critical for target binding and efficacy. aun.edu.eg
For instance, in the context of anticonvulsant activity, the nature of the aromatic rings at C-5 is a key determinant of efficacy. researchgate.netnih.gov The electronic and hydrophobic characteristics of these rings affect the drug's ability to interact with its molecular targets, such as voltage-gated sodium channels. rsc.orgslideshare.net The sulfur atom in the thienyl ring can also participate in specific interactions, such as hydrogen bonding or coordination with metal ions in enzyme active sites, which may not be possible with a phenyl ring. The enhanced biological activity of some sulfur-containing heterocyclic compounds has been well-documented. nih.gov
Role of Ring Substitution Patterns on Biological Response
The substitution pattern on the aromatic or heteroaromatic rings at the C-5 position also plays a vital role in determining the biological response. The position, number, and electronic nature (electron-donating or electron-withdrawing) of substituents can fine-tune the pharmacological activity. researchgate.net
In the broader class of 5,5-diarylhydantoins, substitutions on the phenyl rings have been shown to impact anticonvulsant activity. pcbiochemres.com For example, the introduction of certain alkyl or halogen groups can enhance activity, while polar groups may reduce or abolish it. researchgate.net While specific SAR studies on substituted dithienylimidazolidine-2,4-diones are not widely available, it can be inferred from studies on related heterocyclic compounds that substitutions on the thienyl rings would similarly modulate the biological activity. aun.edu.eg These modifications can affect the molecule's ability to cross biological membranes, its affinity for target proteins, and its metabolic stability.
Below is a table summarizing the influence of different substituents on the biological activities of hydantoin derivatives, based on findings from related compounds.
| Compound/Derivative Class | Substituent(s) | Observed Biological Activity/Effect |
| 5,5-Diphenylhydantoin (Phenytoin) | Two phenyl groups at C-5 | Anticonvulsant activity, stabilization of neuronal membranes. mdpi.compcbiochemres.com |
| Phenylmethylenehydantoins | Alkyl, halogeno, trifluoromethyl, or alkoxyl groups on the phenyl ring | Good anticonvulsant activity. researchgate.net |
| Phenylmethylenehydantoins | Polar groups like -NO2, -CN, -OH on the phenyl ring | Reduced or no anticonvulsant activity. researchgate.net |
| Hydantoin Derivatives | Cationic and lipophilic moieties | Enhanced antimicrobial activity through membrane disruption. nih.gov |
| Benzenesulfonamide-hydantoins | Alkyl, alkenyl, and substituted benzyl (B1604629) groups at N-3 | Inhibition of carbonic anhydrases, with potency dependent on electronic and steric effects. mdpi.com |
Analytical Methodologies for Research on 5,5 Dithien 2 Ylimidazolidine 2,4 Dione
Chromatographic Techniques for Separation and Purification
Chromatography is the cornerstone for the isolation and purification of 5,5-Dithien-2-ylimidazolidine-2,4-dione from reaction mixtures and for its quantitative analysis. The choice of technique depends on the analytical goal, whether it be bulk purification, routine purity checks, or trace-level quantification.
High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis and purification of this compound due to its high resolution and applicability to non-volatile compounds. Given the compound's structure, which is analogous to 5,5-disubstituted hydantoins like phenytoin (B1677684), reversed-phase HPLC (RP-HPLC) is the most suitable approach. sielc.commdpi.com
In RP-HPLC, a nonpolar stationary phase, typically a C18 (octadecylsilyl) silica-based column, is used with a polar mobile phase. The separation of this compound is achieved based on its hydrophobic interactions with the stationary phase. The two thiophene (B33073) rings contribute significantly to the molecule's nonpolar character, allowing for strong retention on a C18 column. sielc.commdpi.com The mobile phase usually consists of a mixture of water or an aqueous buffer and an organic modifier such as acetonitrile (B52724) or methanol. sielc.comtouro.edu Adjusting the ratio of the organic modifier allows for the fine-tuning of the retention time. Acidification of the mobile phase with formic acid or phosphoric acid is often employed to ensure the compound is in a neutral, un-ionized state, which results in sharper, more symmetrical peaks. sielc.comsielc.com
Detection is typically performed using an ultraviolet (UV) detector. The thiophene and hydantoin (B18101) rings contain chromophores that absorb UV light, making the compound readily detectable. mdpi.com Wavelengths in the range of 220-250 nm are generally effective for detecting hydantoin-like structures. touro.edunih.gov
Table 1: Representative HPLC Conditions for Analysis of this compound
| Parameter | Condition 1 | Condition 2 |
|---|---|---|
| Column | C18, 5 µm, 250 x 4.6 mm | C18, 3 µm, 150 x 4.6 mm |
| Mobile Phase | Acetonitrile:Water (60:40 v/v) + 0.1% Formic Acid | Methanol:0.05 M KH2PO4 (pH 2.8) (50:50 v/v) |
| Flow Rate | 1.0 mL/min | 0.7 mL/min |
| Detection | UV at 230 nm | UV at 250 nm |
| Temperature | 25°C | 30°C |
Direct analysis of this compound by Gas Chromatography (GC) is challenging. The imidazolidine-2,4-dione ring contains two secondary amine (-NH-) groups, which are polar and capable of hydrogen bonding. research-solution.com These characteristics lead to low volatility and poor thermal stability, making the compound unsuitable for direct injection into a high-temperature GC system, as it may degrade or exhibit poor chromatographic behavior such as broad, tailing peaks. nih.govnih.gov
To overcome these limitations, derivatization is required. This process involves chemically modifying the polar -NH groups to form a more volatile and thermally stable derivative. jfda-online.com Common derivatization techniques include alkylation (e.g., methylation) or silylation. nih.gov For instance, reacting the compound with a methylating agent can replace the acidic protons on the nitrogen atoms with methyl groups. nih.gov This derivatization step, discussed further in section 7.3, is essential for successful GC analysis. Once derivatized, the compound can be separated on a nonpolar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane) and detected using a Flame Ionization Detector (FID) or, more powerfully, a Mass Spectrometer (MS).
Thin-Layer Chromatography (TLC) serves as a rapid, simple, and inexpensive method for the qualitative analysis of this compound. It is widely used to monitor the progress of chemical reactions during its synthesis and to perform initial purity assessments. acs.orgnih.govnih.gov
The stationary phase is typically a silica (B1680970) gel plate. A small amount of the sample is spotted onto the plate, which is then placed in a sealed chamber containing a solvent system (mobile phase). The mobile phase, usually a mixture of a relatively nonpolar solvent (e.g., hexane (B92381) or dichloromethane) and a more polar solvent (e.g., ethyl acetate (B1210297) or methanol), travels up the plate by capillary action. ajchem-a.com Separation occurs based on the compound's differential partitioning between the polar stationary phase and the mobile phase. Due to its moderate polarity, this compound will advance up the plate, and its retention factor (Rf) value can be controlled by adjusting the polarity of the solvent system.
Visualization of the spot corresponding to the compound is straightforward. The aromatic thiophene rings allow the compound to be visualized directly under UV light (typically at 254 nm) as a dark spot on a fluorescent background. acs.org
Table 2: Example TLC System for this compound
| Parameter | Description |
|---|---|
| Stationary Phase | Silica Gel 60 F254 Plate |
| Mobile Phase | Ethyl Acetate : Hexane (1:1, v/v) |
| Visualization | UV Lamp at 254 nm |
| Expected Result | A single dark spot indicating a pure compound. |
Hyphenated Techniques (e.g., LC-MS/MS) for Detection and Quantification
For highly sensitive and selective detection and quantification, especially in complex biological or environmental samples, hyphenated techniques are employed. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the premier method for this purpose. nih.govresearchgate.net
This technique couples the powerful separation capabilities of HPLC with the definitive identification and quantification abilities of tandem mass spectrometry. An HPLC system, typically using conditions similar to those described in section 7.1.1, is used to separate this compound from other components in the sample matrix. The eluent from the HPLC column is then directed into the ion source of a mass spectrometer. springernature.com
Electrospray Ionization (ESI) is the most common ionization method for this type of molecule, and it typically operates in positive ion mode, which generates the protonated molecule [M+H]⁺. nih.gov This protonated molecule is selected in the first quadrupole (Q1) of a triple quadrupole mass spectrometer, fragmented in the collision cell (Q2), and specific product ions are monitored in the third quadrupole (Q3). This process, known as Multiple Reaction Monitoring (MRM), provides exceptional selectivity and sensitivity, allowing for quantification at very low concentrations by filtering out background noise. springernature.com
Table 3: Hypothetical LC-MS/MS Parameters for this compound
| Parameter | Setting |
|---|---|
| LC System | UPLC/HPLC with C18 column |
| Mobile Phase | Gradient of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid) |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MS Analyzer | Triple Quadrupole |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
| Hypothetical MRM Transition | Precursor Ion [M+H]⁺ → Product Ion(s) |
Method Development for Derivatization to Enhance Detectability in Research Samples
Derivatization is a chemical modification process used to convert an analyte into a product with improved properties for analysis. For this compound, derivatization is primarily developed to facilitate its analysis by Gas Chromatography. nih.govjfda-online.com The primary goal is to mask the polar -NH groups of the hydantoin ring, thereby increasing the compound's volatility and thermal stability. research-solution.com
Common derivatization strategies include:
Alkylation: This involves replacing the active hydrogens on the nitrogen atoms with an alkyl group. Methylation is a common form of alkylation. Reagents such as diazomethane (B1218177) or dimethylformamide dimethyl acetal (B89532) can be used. Permethylation was successfully used for the GC-MS analysis of the related compound 5,5-diphenylhydantoin. nih.gov
Silylation: This is one of the most common derivatization methods for GC. It involves replacing the active hydrogens with a trimethylsilyl (B98337) (TMS) group. Silylating reagents are highly reactive and produce stable, volatile derivatives. A widely used reagent is N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), often used with a catalyst like trimethylchlorosilane (TMCS). The reaction is typically rapid and quantitative.
Acylation: This method introduces an acyl group. While it can improve volatility, it is often used to introduce fluorinated groups (e.g., using pentafluoropropionic anhydride) to significantly enhance the sensitivity of an Electron Capture Detector (ECD). libretexts.org
While derivatization is essential for GC, it can also be used in HPLC to enhance detectability. If the intrinsic UV absorbance of this compound is insufficient for trace analysis, a derivatizing agent that introduces a highly fluorescent tag can be reacted with the -NH groups. This allows for detection using a much more sensitive fluorescence detector. libretexts.org
Table 4: Common Derivatization Strategies for this compound
| Derivatization Method | Reagent Example | Target Functional Group | Analytical Goal |
|---|---|---|---|
| Silylation | BSTFA + 1% TMCS | -NH groups | Increase volatility for GC |
| Alkylation (Methylation) | Trimethylanilinium hydroxide (B78521) | -NH groups | Increase volatility for GC |
| Acylation | Pentafluoropropionic anhydride | -NH groups | Increase volatility and ECD response for GC |
| Fluorescent Tagging | Dansyl Chloride | -NH groups | Enhance sensitivity for HPLC-Fluorescence |
Emerging Research Applications and Future Directions
Development of Chemical Probes for Biological Systems
There is no available research on the development or application of 5,5-Dithien-2-ylimidazolidine-2,4-dione as a chemical probe for biological systems.
Applications in Materials Science (e.g., Organic Electronics, Responsive Materials)
Specific studies concerning the application of this compound in materials science, including organic electronics or responsive materials, have not been identified in the current scientific literature.
Exploration of Catalytic Properties
There is no published research exploring the potential catalytic properties of this compound.
Design of Novel Functional Molecules Based on Imidazolidine-2,4-dione Scaffold
While the imidazolidine-2,4-dione scaffold is a common starting point for the design of novel functional molecules, there are no specific examples in the literature that begin with or are direct derivatives of this compound.
Computational Design and De Novo Synthesis of Next-Generation Analogues
No computational studies or reports on the de novo synthesis of next-generation analogues specifically derived from this compound are currently available.
Integration of Artificial Intelligence and Machine Learning in Compound Discovery
The application of artificial intelligence and machine learning in the discovery and development of compounds is a rapidly growing field. However, there are no specific instances in the literature of these technologies being applied to the study or discovery of this compound.
Q & A
Q. What synthetic methodologies are effective for preparing 5,5-Dithien-2-ylimidazolidine-2,4-dione?
A base-promoted cyclization approach using amidines and ketones under transition-metal-free conditions has been successful for synthesizing structurally related imidazolidine-2,4-diones. For example, substituted imidazolidinones can be synthesized with yields ranging from 61% to 86% by varying alkyl or aryl substituents (Table 1) . Key parameters include solvent polarity, temperature, and reaction time. Optimization via factorial design (e.g., varying catalyst concentration and temperature) is recommended to improve yield and purity .
Table 1: Representative Yields for Imidazolidine-2,4-dione Synthesis
| Entry | R1 | R2 | Yield (%) |
|---|---|---|---|
| 1 | C₂H₅ | CH₃ | 68 |
| 2 | Ph | CH₃ | 85 |
| 3 | Ph | Ph | 86 |
| Adapted from |
Q. How is the crystal structure of 5,5-disubstituted imidazolidine-2,4-diones determined?
Single-crystal X-ray diffraction (SC-XRD) with SHELX software (e.g., SHELXL for refinement) is the gold standard. For example, monoclinic crystals (space group P2₁) of 3-hexyl-5,5-diphenylimidazolidine-2,4-dione were resolved with unit cell parameters a = 8.5395 Å, b = 8.9377 Å, c = 23.444 Å, and β = 91.066° . Data collection at 100 K with MoKα radiation (λ = 0.71073 Å) minimizes thermal motion artifacts .
Q. What spectroscopic techniques validate the molecular structure of this compound?
Nuclear Magnetic Resonance (¹H/¹³C NMR) and Infrared (IR) spectroscopy are critical. For example:
- ¹H NMR : Aromatic protons in thienyl or phenyl groups appear as multiplet signals (δ 7.2–7.8 ppm), while alkyl chains show triplet/multiplet patterns (δ 0.8–2.5 ppm).
- IR : Strong carbonyl stretches (C=O) near 1700–1750 cm⁻¹ confirm the imidazolidine-2,4-dione core .
Advanced Research Questions
Q. How do substituent modifications influence FAAH inhibitory activity versus cannabinoid receptor binding?
Structure-activity relationship (SAR) studies reveal that elongating alkyl chains (e.g., 3-heptyl or 3-tetradecyl) enhance FAAH inhibition (pI₅₀ = 5.12–5.94) while reducing affinity for CB1/CB2 receptors. For instance, 5,5-diphenyl derivatives with bulky substituents exhibit selectivity for FAAH due to steric hindrance at receptor binding sites . Competitive binding assays using radiolabeled ligands (e.g., [³H]CP-55,940 for CB1) are recommended to differentiate targets .
Q. What computational tools model the electronic properties of this compound?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict frontier molecular orbitals (HOMO/LUMO) and electrostatic potential maps, aiding in understanding reactivity and interaction with biological targets. Software like Gaussian or ORCA can simulate UV-Vis spectra and optimize geometries .
Q. How to resolve contradictions in crystallographic and spectroscopic data?
Discrepancies between SC-XRD bond lengths and NMR-derived coupling constants may arise from dynamic effects (e.g., tautomerism). Multi-temperature XRD (100–298 K) and variable-temperature NMR can clarify conformational flexibility. For example, torsional angles in imidazolidine-dione derivatives (e.g., C14–C15–C10 = 114.28°) may shift under thermal stress .
Methodological Recommendations
- Synthetic Optimization : Use response surface methodology (RSM) to model interactions between reaction variables .
- Data Validation : Cross-validate crystallographic data with Cambridge Structural Database (CSD) entries to identify outliers .
- Biological Assays : Pair in vitro FAAH inhibition assays (e.g., fluorescence-based) with molecular docking to prioritize analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
